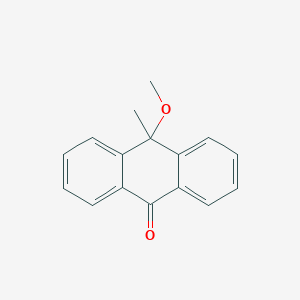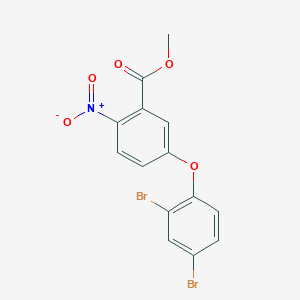
3-(Dodecylselanyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dodecylselanyl)propanoic acid is an organoselenium compound characterized by the presence of a dodecylselanyl group attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecylselanyl)propanoic acid typically involves the reaction of dodecylselenol with 3-bromopropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the selenol group replaces the bromine atom in the propanoic acid derivative. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dodecylselanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom back to its lower oxidation states.
Substitution: The selenol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Reduced forms of the selenium-containing compound.
Substitution: Various substituted organic molecules depending on the reactants used.
Applications De Recherche Scientifique
Chemistry: It can be used as a precursor for the synthesis of other organoselenium compounds.
Biology: The compound’s antioxidant properties make it a candidate for studying oxidative stress and related biological processes.
Medicine: Organoselenium compounds are investigated for their potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: It may be used in the development of advanced materials with unique properties, such as enhanced conductivity or catalytic activity.
Mécanisme D'action
The mechanism of action of 3-(Dodecylselanyl)propanoic acid involves its ability to interact with biological molecules through its selenium atom. Selenium can form selenoenzymes, which play a crucial role in redox reactions and antioxidant defense mechanisms. The compound may also interact with cellular thiols, modulating redox homeostasis and influencing various signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Hydroxyphenylphosphinyl)propanoic acid
- 3-Bromopropanoic acid
- 3-Hydroxypropionic acid
Uniqueness
3-(Dodecylselanyl)propanoic acid is unique due to the presence of the dodecylselanyl group, which imparts distinct chemical and biological properties. Unlike other similar compounds, it combines the characteristics of both selenium and long alkyl chains, making it a versatile molecule for various applications.
Propriétés
Numéro CAS |
50514-79-9 |
|---|---|
Formule moléculaire |
C15H30O2Se |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
3-dodecylselanylpropanoic acid |
InChI |
InChI=1S/C15H30O2Se/c1-2-3-4-5-6-7-8-9-10-11-13-18-14-12-15(16)17/h2-14H2,1H3,(H,16,17) |
Clé InChI |
QFYUDVUWIYMOAY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC[Se]CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


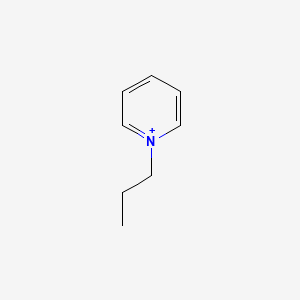
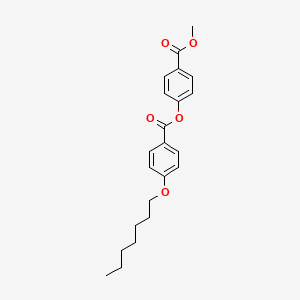
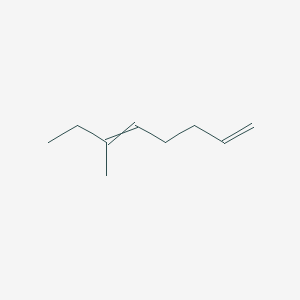
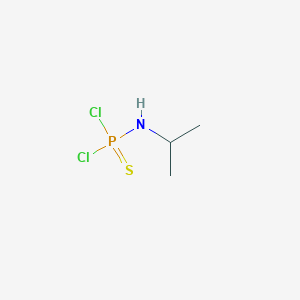
-](/img/structure/B14657079.png)
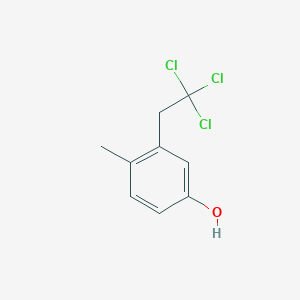
![1-[5-Acetyl-2-(acetyloxy)-4a,6a-dimethyl-2,3,4,4a,5,6,6a,7,8,9,9a,10,11,11a-tetradecahydro-1h-benzo[h]cyclopenta[c]quinolin-7-yl]ethyl acetate](/img/structure/B14657115.png)

![(NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine](/img/structure/B14657122.png)
![2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene](/img/structure/B14657125.png)

